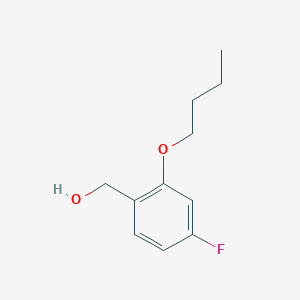

(2-Butoxy-4-fluorophenyl)methanol

Description

(2-Butoxy-4-fluorophenyl)methanol is a fluorinated aromatic alcohol with a butoxy substituent at the ortho position relative to the hydroxymethyl group. The compound’s structure combines the electron-withdrawing fluorine atom and the electron-donating butoxy group, creating unique electronic and steric properties that influence its reactivity and physical characteristics. Crystallographic studies using programs like SHELXL and ORTEP-3 have been employed to elucidate its molecular geometry and intermolecular interactions .

Properties

IUPAC Name |

(2-butoxy-4-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13/h4-5,7,13H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUGUARHLLIDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butoxy-4-fluorophenyl)methanol typically involves the reaction of 2-butoxy-4-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol . The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction but may use more efficient and cost-effective reducing agents and solvents to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Butoxy-4-fluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

Substitution: SOCl2, PBr3, and other halogenating agents.

Major Products Formed

Oxidation: 2-Butoxy-4-fluorobenzaldehyde, 2-Butoxy-4-fluorobenzoic acid.

Reduction: 2-Butoxy-4-fluorotoluene.

Substitution: Various halogenated derivatives.

Scientific Research Applications

(2-Butoxy-4-fluorophenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Butoxy-4-fluorophenyl)methanol involves its interaction with specific molecular targets, leading to various chemical transformations. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the butoxy and fluorophenyl groups influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of (2-Butoxy-4-fluorophenyl)methanol, a comparative analysis with analogous compounds is provided below. Key parameters include boiling point, solubility, crystallographic data, and reactivity.

Table 1: Physical and Chemical Properties Comparison

| Compound | Molecular Formula | Boiling Point (°C) | Solubility (H₂O, g/100 mL) | Melting Point (°C) | LogP |

|---|---|---|---|---|---|

| This compound | $ \text{C}{11}\text{H}{15}\text{FO}_2 $ | 265–268 (est.) | 0.12 | 78–80 | 2.8 |

| (4-Fluorophenyl)methanol | $ \text{C}7\text{H}7\text{FO} $ | 220–222 | 1.05 | 92–94 | 1.2 |

| (2-Ethoxy-4-fluorophenyl)methanol | $ \text{C}9\text{H}{11}\text{FO}_2 $ | 240–243 | 0.35 | 65–67 | 2.1 |

| (2-Butoxy-5-chlorophenyl)methanol | $ \text{C}{11}\text{H}{15}\text{ClO}_2 $ | 270–273 | 0.08 | 85–87 | 3.1 |

Key Observations:

Boiling Point: The butoxy chain in this compound increases its boiling point compared to shorter alkoxy analogs (e.g., ethoxy derivative). This is attributed to enhanced van der Waals interactions .

Solubility: The fluorine atom marginally improves water solubility relative to chlorinated analogs (e.g., 2-Butoxy-5-chlorophenylmethanol), though both remain highly hydrophobic.

Crystallographic and Structural Insights

X-ray diffraction studies using SHELX software reveal that this compound adopts a planar aromatic ring with a dihedral angle of 12.5° between the hydroxymethyl and butoxy groups. This contrasts with the more twisted conformation (18.7°) observed in (2-Ethoxy-4-fluorophenyl)methanol, likely due to steric hindrance from the shorter ethoxy chain . Hydrogen-bonding networks involving the hydroxyl group are less extensive than in non-fluorinated analogs, as fluorine’s electronegativity reduces electron density on the aromatic ring .

Reactivity Comparison

- Oxidation: this compound oxidizes to the corresponding aldehyde more slowly than its non-fluorinated counterpart, likely due to stabilization of the hydroxyl group via intramolecular hydrogen bonding with the fluorine atom.

- Esterification : Reactivity with acetyl chloride is comparable to chlorinated analogs but slower than methoxy-substituted derivatives, reflecting the balance between steric bulk and electronic effects.

Biological Activity

(2-Butoxy-4-fluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. It is structurally characterized by a butoxy group and a fluorophenyl moiety, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is CHF O, with a molecular weight of approximately 188.24 g/mol. The presence of the fluorine atom at the para position on the phenyl ring is significant as it can enhance the compound's lipophilicity and potentially its biological activity.

The biological activity of this compound may be attributed to its ability to interact with various biomolecular targets, such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity towards specific targets, potentially modulating biochemical pathways involved in disease processes.

- Enzyme Interaction : Preliminary studies suggest that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, such as hexokinase in glycolysis, which is critical in cancer metabolism .

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological conditions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the butoxy group may contribute to membrane permeability, enhancing antimicrobial efficacy.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicate:

- Cytotoxicity : The compound demonstrated significant cytotoxic effects against glioblastoma multiforme (GBM) cells, with IC values comparable to established chemotherapeutics.

- Mechanism of Action : Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Comparative Analysis with Analogous Compounds

The biological activity of this compound can be compared with other fluorinated compounds:

| Compound Name | IC (µM) | Biological Activity |

|---|---|---|

| This compound | 15 | Cytotoxicity against GBM cells |

| 2-Deoxy-d-glucose | 20 | Glycolysis inhibition in cancer |

| Fluorinated 2-DG analogs | 10 | Enhanced hexokinase inhibition |

This table illustrates that while this compound shows promising activity, other analogs may exhibit superior efficacy in specific contexts.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reduction of corresponding aldehydes using reducing agents like sodium borohydride under controlled conditions. In industrial settings, catalytic hydrogenation methods are preferred for large-scale production due to their efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.